2-Oxoarginine

描述

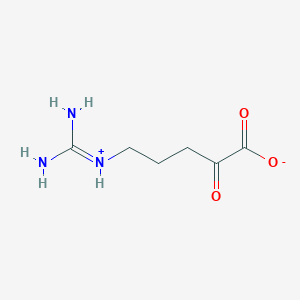

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(diaminomethylideneamino)-2-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3/c7-6(8)9-3-1-2-4(10)5(11)12/h1-3H2,(H,11,12)(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBHXJXXVVHMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)C(=O)O)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190632 | |

| Record name | alpha-Keto-delta-guanidinovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Oxoarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3715-10-4 | |

| Record name | α-keto-δ-Guanidinovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3715-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Keto-delta-guanidinovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Keto-delta-guanidinovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-carbamimidamido-2-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Oxoarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enzymatic Conversion of L-Arginine to 2-Oxoarginine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-arginine (B1665763), a conditionally essential amino acid, is a critical substrate for a multitude of metabolic pathways, including the synthesis of nitric oxide and urea. A lesser-known but significant metabolic route is its conversion to 2-oxoarginine (also known as 2-ketoarginine or α-keto-δ-guanidinovaleric acid). This oxidative deamination is primarily catalyzed by L-arginine oxidase, a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme. This technical guide provides an in-depth overview of the biosynthesis of this compound from L-arginine, focusing on the core enzymatic reaction, quantitative data, detailed experimental protocols for enzyme purification and activity assays, and visual representations of the biochemical pathway and experimental workflows. This document is intended to be a comprehensive resource for researchers investigating arginine metabolism and its implications in health and disease.

The Core Biosynthetic Pathway

The direct biosynthesis of this compound from L-arginine is an oxidative deamination reaction catalyzed by L-arginine oxidase (AROD, EC 1.4.3.25). This enzyme utilizes molecular oxygen to remove the alpha-amino group of L-arginine, yielding this compound, ammonia, and hydrogen peroxide.

Reaction:

L-arginine + O₂ + H₂O → 2-oxo-5-guanidinopentanoic acid + NH₃ + H₂O₂

L-arginine oxidase from Pseudomonas sp. TPU 7192 is a well-characterized enzyme that exhibits high specificity for L-arginine.[1] The product, this compound, is a known metabolite in humans and can be found in urine, with elevated levels observed in individuals with hyperargininemia.[2]

Signaling Pathways

Currently, there is limited evidence for a direct signaling role of this compound in mammalian cells. Its significance appears to be primarily as a metabolic intermediate and a potential biomarker for certain metabolic disorders. L-arginine itself is a well-established signaling molecule, primarily through its conversion to nitric oxide by nitric oxide synthase (NOS).

Quantitative Data

The following tables summarize the key quantitative data for L-arginine oxidase from Pseudomonas sp. TPU 7192.

| Enzyme Property | Value | Reference |

| Enzyme Commission Number | EC 1.4.3.25 | [1] |

| Source Organism | Pseudomonas sp. TPU 7192 | [1] |

| Molecular Mass (Native) | ~528 kDa | [1] |

| Subunit Composition | Octamer of identical subunits | [1] |

| Subunit Molecular Mass | ~66 kDa | [1] |

| Cofactor | Flavin Adenine Dinucleotide (FAD) | [1] |

| Optimal pH | 5.5 | [1] |

| Optimal Temperature | 55 °C | [1] |

| Kinetic Parameter | Value | Reference |

| Substrate | L-arginine | [1][3] |

| K_m_ | 149 µM | [1] |

| Specific Activity | 89.7 ± 0.8 U/mg | [3] |

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under standard assay conditions.

Experimental Protocols

Purification of L-arginine Oxidase from E. coli Expressing the Gene from Pseudomonas sp. TPU 7192

This protocol is adapted from the purification procedure for recombinant L-arginine oxidase.[1][3]

Materials:

-

E. coli cell paste expressing recombinant L-arginine oxidase

-

Lysis Buffer: 20 mM HEPES (pH 8.0), 500 mM NaCl, 10 mM imidazole (B134444), 0.1% Triton X-100, 1 mg/mL lysozyme, DNase I

-

Wash Buffer: 20 mM HEPES (pH 8.0), 500 mM NaCl, 50 mM imidazole

-

Elution Buffer: 20 mM HEPES (pH 8.0), 500 mM NaCl, 500 mM imidazole

-

Dialysis Buffer: 20 mM Potassium Phosphate Buffer (KPB), pH 7.5

-

Size Exclusion Chromatography (SEC) Buffer: 20 mM KPB (pH 7.5), 150 mM NaCl

-

HisTrap FF crude column

-

Resource Q column

-

Superdex 200 Increase 10/300 GL column

Procedure:

-

Cell Lysis: Resuspend the E. coli cell paste in Lysis Buffer and incubate on ice for 30 minutes. Sonicate the suspension to ensure complete lysis and centrifuge to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a HisTrap FF crude column. Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline. Elute the bound protein with a linear gradient of imidazole using the Elution Buffer.

-

Ion Exchange Chromatography: Pool the fractions containing L-arginine oxidase and dialyze against Dialysis Buffer. Apply the dialyzed sample to a Resource Q column and elute with a linear gradient of NaCl.

-

Size Exclusion Chromatography: Concentrate the pooled fractions and apply to a Superdex 200 Increase 10/300 GL column equilibrated with SEC Buffer for final purification.

-

Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.

L-arginine Oxidase Activity Assay

This colorimetric assay measures the hydrogen peroxide produced during the oxidative deamination of L-arginine.[3]

Materials:

-

Purified L-arginine oxidase

-

Assay Buffer: 200 mM Potassium Phosphate Buffer (KPB), pH 6.0

-

L-arginine solution (substrate)

-

4-aminoantipyrine (4-AAP)

-

N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline (EHSPT)

-

Horseradish peroxidase (HRP)

-

Spectrophotometer

Procedure:

-

Prepare the Reaction Mixture: In a microplate well, prepare a reaction mixture containing:

-

25 mM L-arginine

-

0.74 mM 4-aminoantipyrine

-

15 mM EHSPT

-

7.5 U/mL Horseradish Peroxidase

-

200 mM KPB (pH 6.0)

-

-

Initiate the Reaction: Add the purified L-arginine oxidase solution to the reaction mixture to a final volume of 750 µL.

-

Measure Absorbance: Immediately monitor the increase in absorbance at 555 nm at 37 °C using a spectrophotometer. The rate of increase in absorbance is proportional to the L-arginine oxidase activity.

-

Calculate Activity: One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of hydrogen peroxide per minute. The molar extinction coefficient of the colored product is required for this calculation.

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthesis of this compound from L-arginine.

Experimental Workflow for L-arginine Oxidase Purification

Caption: Workflow for L-arginine Oxidase Purification.

Workflow for L-arginine Oxidase Activity Assay

Caption: Workflow for L-arginine Oxidase Activity Assay.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Isolation and identification of 2-oxo-5-guanidinovaleric acid in urine of patients with hyperargininaemia by chromatography and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modification of substrate specificity of l-arginine oxidase for detection of l-citrulline - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Conversion of Arginine to 2-Oxoarginine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic conversion of arginine to 2-oxoarginine (also known as 2-ketoarginine or 5-guanidino-2-oxopentanoate), a key step in the catabolism of arginine in certain organisms. This document details the primary enzymatic pathways, presents quantitative kinetic data, outlines experimental protocols, and visualizes the involved processes.

Core Enzymatic Conversion: The Arginine Transaminase Pathway

The most well-characterized enzymatic route for the conversion of L-arginine to this compound is through the action of an arginine:pyruvate (B1213749) transaminase.[1][2][3] This pathway is a crucial part of arginine catabolism in organisms such as Pseudomonas aeruginosa.[1][2][4]

The key enzyme in this pathway is Arginine:pyruvate transaminase (EC 2.6.1.84) , encoded by the aruH gene in P. aeruginosa.[1][2] This enzyme catalyzes the transfer of the α-amino group from L-arginine to pyruvate, yielding this compound and L-alanine.[1][2][4] The reaction is dependent on pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor.[4]

The overall reaction is as follows:

L-arginine + pyruvate ⇌ this compound + L-alanine

This transamination follows a ping-pong bi-bi kinetic mechanism.[4]

Other Potential Enzymatic Pathways

While the arginine:pyruvate transaminase pathway is the most thoroughly described, other enzymes may also catalyze the formation of this compound:

-

L-amino acid oxidases (LAAOs) (EC 1.4.3.2): These flavoenzymes catalyze the stereospecific oxidative deamination of L-amino acids to their corresponding α-keto acids.[5][6] In this reaction, the amino acid, water, and oxygen are converted to a 2-oxo acid, ammonia, and hydrogen peroxide.[5]

-

Iron(II) and 2-oxoglutarate-dependent oxygenases: Certain enzymes in this family can catalyze the oxidative deamination of D-arginine to produce this compound.[7] The mechanism involves the desaturation of the α-amine, forming an iminium intermediate that is subsequently hydrolyzed.[7]

Quantitative Data: Kinetic Parameters

The kinetic properties of the recombinant AruH enzyme from Pseudomonas aeruginosa PAO1 have been determined, providing valuable quantitative data for researchers.[1][2] The optimal pH for this enzyme's activity is 9.0.[1][2]

| Enzyme | Substrate | Apparent Km (mM) | Vmax (μmol/min/mg) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (mM-1s-1) |

| Arginine:pyruvate transaminase (AruH) | L-arginine | 13.9 ± 0.8 | 54.6 ± 2.5 | 38.6 ± 1.8 | 2.8 |

| Pyruvate | 1.6 ± 0.1 | 54.6 ± 2.5 | 38.6 ± 1.8 | 24.1 |

Data sourced from Yang & Lu (2007).[1][2]

Experimental Protocols

This section details the methodology for determining the activity of arginine:pyruvate transaminase and for the detection of its products.

Arginine:Pyruvate Transaminase Activity Assay

The activity of AruH can be measured using a two-step, enzyme-coupled reaction.[4]

Step 1: Transamination Reaction

-

Prepare a reaction mixture containing L-arginine and pyruvate in a suitable buffer (e.g., Tris-HCl at pH 9.0).

-

Initiate the reaction by adding purified recombinant AruH enzyme.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

-

The transamination reaction produces this compound and L-alanine.[4]

Step 2: Detection of L-alanine

-

The amount of L-alanine produced in the first step is quantified using a coupled reaction with L-alanine dehydrogenase and NAD+.[4]

-

In this second reaction, L-alanine is oxidized to pyruvate and ammonia, with the concomitant reduction of NAD+ to NADH.[4]

-

The increase in absorbance at 340 nm, corresponding to the formation of NADH, is monitored spectrophotometrically.

-

The rate of NADH formation is directly proportional to the rate of L-alanine production and thus to the activity of the arginine:pyruvate transaminase.

Product Confirmation by HPLC and Mass Spectrometry

The identity of the reaction products, this compound and L-alanine, can be definitively confirmed using analytical techniques.

-

Reaction Termination: Stop the transamination reaction at various time points by adding an acid, such as sulphosalicylic acid, which also precipitates the enzyme.[8]

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Filter the supernatant to obtain a clear sample for analysis.[8]

-

High-Performance Liquid Chromatography (HPLC): Separate the components of the reaction mixture using a suitable HPLC column and mobile phase. The retention times of the products can be compared to those of authentic standards of this compound and L-alanine.

-

Mass Spectrometry (MS): Couple the HPLC system to a mass spectrometer to confirm the molecular weights of the eluted peaks corresponding to the products. This provides unambiguous identification of this compound and L-alanine.[1][2][4]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core reaction and the experimental workflow.

Caption: Enzymatic conversion of L-arginine to this compound.

Caption: Workflow for AruH activity assay and product confirmation.

Signaling Pathways and Biological Relevance

Currently, there is limited information available regarding specific signaling pathways that are directly activated or modulated by this compound. Research on arginine-related signaling has predominantly focused on arginine itself, which is known to activate pathways such as mTORC1.[9]

However, the production of this compound is of clinical interest. Elevated levels of this compound are observed in patients with argininemia, an inherited metabolic disorder caused by a deficiency in the enzyme arginase.[7] The accumulation of arginine and its metabolites, including this compound, is thought to contribute to the neurological damage seen in this condition. Furthermore, this compound has been identified as a uremic toxin.

Further research is required to elucidate any direct roles of this compound in cellular signaling and its full impact on human health and disease.

References

- 1. Characterization of an arginine:pyruvate transaminase in arginine catabolism of Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Arginine—pyruvate transaminase - Wikipedia [en.wikipedia.org]

- 4. Characterization of an Arginine:Pyruvate Transaminase in Arginine Catabolism of Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-amino-acid oxidase - Wikipedia [en.wikipedia.org]

- 6. L-amino acid oxidase as biocatalyst: a dream too far? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy this compound | 3715-10-4 [smolecule.com]

- 8. Arginine deprivation, growth inhibition and tumour cell death: 2. Enzymatic degradation of arginine in normal and malignant cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arginine Signaling and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2-Oxoarginine in the Urea Cycle Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxoarginine, a keto acid analog of arginine, has emerged as a significant metabolite in the context of urea (B33335) cycle disorders, particularly argininemia. While not a direct intermediate of the canonical urea cycle, its formation and subsequent metabolism represent an alternative pathway for arginine catabolism, especially when the primary cycle is impaired. This guide provides a comprehensive technical overview of this compound's role, delving into its metabolic origins, enzymatic conversions, and potential regulatory implications for the urea cycle. We present quantitative data from relevant studies, detailed experimental protocols for its analysis, and visual diagrams of the involved biochemical pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: this compound in the Context of Arginine Metabolism and the Urea Cycle

The urea cycle is the primary metabolic pathway for the detoxification of ammonia (B1221849) and the synthesis of urea in ureotelic organisms.[1] Arginine, a key intermediate in this cycle, is hydrolyzed by arginase to produce urea and ornithine.[2] However, alternative catabolic pathways for arginine exist, leading to the formation of various metabolites, including this compound (also known as 2-ketoarginine or α-keto-δ-guanidinovaleric acid).[2][3]

The significance of the this compound pathway becomes particularly evident in the context of argininemia, an autosomal recessive urea cycle disorder caused by a deficiency in arginase.[3][4] In this condition, the accumulation of arginine leads to its increased shunting into alternative metabolic routes, resulting in elevated levels of this compound in biological fluids.[3][4] This suggests that the formation of this compound is a physiological response to hyperargininemia, although the precise regulatory mechanisms and the functional consequences of this compound accumulation are still under investigation.

Metabolic Pathways of this compound

Formation of this compound

The primary route for this compound synthesis is through the transamination of L-arginine. This reaction is catalyzed by an aminotransferase, such as arginine:pyruvate transaminase, which transfers the alpha-amino group from arginine to an alpha-keto acid acceptor, like pyruvate, yielding this compound and an amino acid (e.g., alanine).[5]

Catabolism of this compound

Once formed, this compound can be further metabolized through several potential enzymatic reactions:

-

Transamination to Ornithine: Ornithine aminotransferase (OAT), a mitochondrial enzyme, is known to catalyze the interconversion of ornithine and α-ketoglutarate to glutamate-γ-semialdehyde and glutamate.[6][7] While direct kinetic data for this compound as a substrate for OAT is limited, the structural similarity suggests it could potentially be a substrate, leading to the formation of ornithine, a key urea cycle intermediate.[2]

-

Oxidative Decarboxylation: this compound may undergo oxidative decarboxylation, a common fate for α-keto acids, to yield guanidinobutyrate. This reaction would be catalyzed by a 2-oxoacid dehydrogenase complex.[8] Guanidinobutyrate can then be further metabolized.

The metabolic fate of this compound is crucial for understanding its overall impact on nitrogen homeostasis and the urea cycle.

Quantitative Data

Quantitative data on this compound levels are most prominently reported in the context of argininemia. The following table summarizes representative data from studies on patients with this disorder.

| Analyte | Matrix | Patient Group | Concentration Range (µmol/L) | Reference |

| This compound | Serum | Argininemia Patients | Elevated (specific values vary) | [3] |

| This compound | Urine | Argininemia Patients | Elevated (specific values vary) | [3] |

| Arginine | Plasma | Argininemia Patients | >400 (poorly controlled) | [9] |

| Arginine | Plasma | Argininemia Patients | <300 (well-controlled) | [9] |

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a composite based on established methods for the analysis of arginine and related guanidino compounds.[10][11][12]

1. Sample Preparation:

-

To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₆-¹⁵N₄-labeled this compound, if available; otherwise, a structurally similar labeled compound).

-

Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

-

LC Column: HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient from high organic to high aqueous to retain and elute the polar this compound.

-

Flow Rate: 0.3 mL/min.

-

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Data Acquisition: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined empirically. A likely precursor ion would be [M+H]⁺.

-

Quantification of this compound in Urine by GC-MS

This protocol is adapted from general methods for urinary organic acid analysis involving derivatization.[13][14]

1. Sample Preparation and Extraction:

-

To 1 mL of urine, add an internal standard.

-

Adjust the pH to <2 with HCl.

-

Extract twice with 3 mL of ethyl acetate.

-

Combine the organic layers and evaporate to dryness under nitrogen.

2. Derivatization:

-

Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 60°C for 30 minutes to protect the keto group.[3]

-

Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes to derivatize the carboxylic acid and guanidino groups.[3]

3. GC-MS Analysis:

-

GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium.

-

Injection: Splitless injection.

-

Oven Temperature Program: A temperature gradient suitable for the elution of derivatized organic acids.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Data Acquisition: Scan mode to identify the derivatized this compound and selected ion monitoring (SIM) for quantification.

-

Visualizations

Signaling Pathways and Logical Relationships

Figure 1: The Urea Cycle and the interconnected this compound Pathway.

Experimental Workflows

Figure 2: Experimental workflow for this compound analysis by LC-MS/MS.

Figure 3: Experimental workflow for this compound analysis by GC-MS.

Discussion and Future Directions

The role of this compound in the broader context of the urea cycle pathway is an area of growing interest. While its accumulation in argininemia highlights its importance as a biomarker for this disorder, its potential regulatory functions under normal and pathological conditions remain to be fully elucidated. Future research should focus on:

-

Enzyme Kinetics: Detailed kinetic studies are needed to confirm this compound as a substrate for enzymes like ornithine aminotransferase and to identify and characterize the specific 2-oxoacid dehydrogenases involved in its catabolism.

-

Regulatory Effects: Investigating whether this compound or its metabolites can allosterically regulate key urea cycle enzymes, such as Carbamoyl Phosphate Synthetase I (CPS1) or Arginase, is crucial.

-

Cellular Transport: Characterizing the specific transporters responsible for the cellular uptake and efflux of this compound will provide insights into its tissue-specific roles.

-

Tracer Studies: The synthesis of isotopically labeled this compound will enable in vivo flux studies to trace its metabolic fate and its contribution to the ornithine pool for the urea cycle.

Conclusion

This compound represents a key alternative metabolite of arginine, particularly when the canonical urea cycle is compromised. Its formation and subsequent metabolism provide a potential, albeit less efficient, route for arginine disposal. The analytical methods and pathways described in this guide offer a framework for researchers and drug development professionals to further investigate the intricate role of this compound in nitrogen metabolism and its potential as a therapeutic target or biomarker in urea cycle disorders and other related metabolic diseases. A deeper understanding of this pathway could open new avenues for the management of hyperargininemia and other conditions characterized by dysregulated arginine metabolism.

References

- 1. Allosteric dominance in carbamoyl phosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Amino Acids Regulate Transgene Expression in MDCK Cells | PLOS One [journals.plos.org]

- 5. Regulation of carbamoylphosphate synthesis in Escherichia coli: an amazing metabolite at the crossroad of arginine and pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of carbamoyl phosphate synthetase by MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of multiply-labeled [15N3,13C1]-8-oxo-substituted purine bases and their corresponding 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous determination of six L-arginine metabolites in human and mouse plasma using hydrophilic-interaction chromatography and electrospray-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Quantification of L-arginine, asymmetric dimethylarginine and symmetric dimethylarginine in human plasma: a step improvement in precision by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

The Crossroads of Chirality: 2-Oxoarginine's Pivotal Role in D-Arginine and D-Ornithine Metabolism

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of amino acid metabolism, the significance of D-amino acids is increasingly recognized, shifting the long-held paradigm of L-amino acid exclusivity in higher organisms. This guide delves into the metabolic nexus of D-arginine (B556069) and D-ornithine, focusing on the central role of 2-oxoarginine (also known as α-keto-δ-guanidinovaleric acid) as a key intermediate. Understanding these pathways is not merely an academic exercise; it holds profound implications for biomarker discovery, diagnostics, and the development of novel therapeutic strategies for a range of metabolic and neurological disorders. This document provides a comprehensive overview of the enzymatic processes, quantitative data, experimental methodologies, and the interconnected signaling networks governing the metabolism of these D-amino acids.

Core Metabolic Pathways

The metabolism of D-arginine and D-ornithine is intrinsically linked through the intermediate, this compound. This conversion is primarily mediated by a class of enzymes with stereospecific capabilities, allowing for the processing of D-enantiomers. The key pathways involve oxidative deamination and transamination reactions.

From D-Arginine to this compound

The conversion of D-arginine to this compound is a critical entry point into this metabolic route. This transformation is primarily catalyzed by two key enzymes:

-

D-Amino Acid Oxidase (DAO/DAAO): This flavin-dependent enzyme catalyzes the oxidative deamination of a broad range of D-amino acids, including D-arginine, to their corresponding α-keto acids.[1][2] In this reaction, D-arginine is oxidized to an unstable imino acid intermediate, which then spontaneously hydrolyzes to this compound and ammonia.

-

D-Arginine Dehydrogenase: This enzyme also facilitates the oxidation of D-arginine to this compound.[3][4] Unlike DAO, dehydrogenases typically utilize electron acceptors other than molecular oxygen.[3]

The Central Role of this compound

This compound stands as a crucial metabolic hub, connecting the catabolism of both L- and D-arginine. Its formation from D-arginine provides a gateway for the carbon skeleton of this D-amino acid to enter central metabolic pathways. Furthermore, this compound can be further metabolized or interconverted, highlighting its versatile role.

This compound and D-Ornithine Interconversion

The link between this compound and D-ornithine metabolism is primarily facilitated by aminotransferases. Ornithine aminotransferases (OAT) are key enzymes that can catalyze the reversible transamination between ornithine and an α-keto acid, typically α-ketoglutarate, to form glutamate-γ-semialdehyde and glutamate.[5][6][7][8][9] While OATs predominantly act on L-ornithine, the potential for interaction with D-ornithine or its metabolites exists, linking the pathways of D-arginine and D-ornithine through the common intermediate, this compound.[5]

The following diagram illustrates the core metabolic pathways involving D-arginine, D-ornithine, and this compound.

Quantitative Data on Enzyme Kinetics

Understanding the kinetics of the enzymes involved is crucial for modeling metabolic fluxes and for identifying potential targets for therapeutic intervention. The following table summarizes available quantitative data for key enzymes in D-arginine and D-ornithine metabolism.

| Enzyme | Substrate | Organism/Source | Km | Vmax | Inhibitors | Activators | Reference |

| D-Amino Acid Oxidase (DAO) | D-Alanine | Rhodotorula gracilis | 1.8 mM | - | Benzoic acid, Salicylic acid | - | [2] |

| D-Amino Acid Dehydrogenase | D-Alanine | E. coli B | 30 mM | - | - | - | [3] |

| Arginase | L-Arginine | Calf liver | 25.5 mM | 459 µmol/(min·mg) | L-Ornithine (competitive, Ki = 480 mM) | Mn2+ | [10] |

| Ornithine Aminotransferase (OAT) | L-Ornithine | Squash | 4.7 mM | - | - | - | [7] |

| Ornithine Aminotransferase (OAT) | 2-Oxoglutarate | Squash | 6.3 mM | - | - | - | [7] |

Note: Data for D-arginine and D-ornithine as specific substrates for some of these enzymes are limited and require further investigation.

Experimental Protocols

Accurate measurement of metabolites and enzyme activities is fundamental to research in this field. This section outlines key experimental protocols.

Measurement of D-Amino Acid Oxidase (DAO) Activity

Principle: DAO activity can be determined by measuring the production of the α-keto acid, hydrogen peroxide, or the consumption of oxygen. A common method involves a coupled enzymatic assay.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing phosphate (B84403) buffer (pH 8.3), D-amino acid substrate (e.g., D-arginine), horseradish peroxidase, and a chromogenic peroxidase substrate (e.g., o-dianisidine).

-

Enzyme Addition: Initiate the reaction by adding the enzyme sample (e.g., tissue homogenate or purified DAO).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

-

Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 436 nm for o-dianisidine) over time using a spectrophotometer. The rate of color development is proportional to the DAO activity.

-

Standard Curve: Generate a standard curve using known concentrations of hydrogen peroxide to quantify the enzyme activity.

Quantification of this compound, D-Arginine, and D-Ornithine

Principle: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a highly sensitive and specific method for the quantification of these amino acids and their keto-acid derivatives.

Protocol:

-

Sample Preparation: Deproteinize biological samples (e.g., plasma, tissue homogenates) by adding a precipitating agent like acetonitrile (B52724) or perchloric acid. Centrifuge to remove the precipitated proteins.

-

Derivatization (Optional but Recommended for Chirality): To separate D- and L-enantiomers, derivatize the amino acids with a chiral derivatizing agent (e.g., Marfey's reagent).

-

Chromatographic Separation: Inject the prepared sample onto a suitable HPLC column (e.g., a C18 reversed-phase column). Use a gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid).

-

Mass Spectrometric Detection: Analyze the eluent using a mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

-

Quantification: Use stable isotope-labeled internal standards for each analyte to construct calibration curves and accurately quantify the concentrations in the samples.

The following diagram outlines the experimental workflow for the quantification of D-amino acids and this compound.

Clinical and Therapeutic Relevance

Alterations in the metabolism of D-amino acids and their derivatives have been implicated in several pathological conditions.

-

Argininemia: This rare autosomal recessive disorder is caused by a deficiency of the enzyme arginase, leading to the accumulation of arginine and its metabolites, including this compound. Elevated levels of this compound in patients with argininemia suggest its potential as a diagnostic and monitoring biomarker.

-

Neurological Disorders: D-serine, another substrate for DAO, is a crucial co-agonist of the NMDA receptor in the brain.[1] Dysregulation of D-serine levels has been linked to neuropsychiatric disorders such as schizophrenia.[11] As DAO metabolizes both D-serine and D-arginine, understanding the interplay of these substrates is vital for developing therapeutics targeting DAO.

-

Uremic Toxicity: this compound has been identified as a uremic toxin, accumulating in patients with chronic kidney disease.[12] Its contribution to the pathophysiology of uremia is an active area of research.

Conclusion and Future Directions

The involvement of this compound in the metabolism of D-arginine and D-ornithine underscores the complexity and significance of D-amino acid pathways in mammalian physiology and pathology. While the core enzymatic steps are beginning to be elucidated, significant gaps in our knowledge remain, particularly concerning the quantitative aspects of these pathways and the precise roles of the involved enzymes under different physiological and disease states.

Future research should focus on:

-

Detailed Kinetic Characterization: A thorough investigation of the kinetic parameters of human D-amino acid metabolizing enzymes with D-arginine and D-ornithine as substrates.

-

Metabolic Flux Analysis: Utilizing stable isotope tracers to map the flow of D-arginine and D-ornithine through these metabolic pathways in vivo.

-

Therapeutic Targeting: Exploring the potential of modulating the activity of enzymes like DAO for the treatment of metabolic and neurological disorders.

A deeper understanding of this metabolic crossroads will undoubtedly pave the way for innovative diagnostic and therapeutic strategies, ultimately improving human health.

References

- 1. Mouse d-Amino-Acid Oxidase: Distribution and Physiological Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. D-amino acid dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Amine oxidation by d-arginine dehydrogenase in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy this compound | 3715-10-4 [smolecule.com]

- 6. Ornithine-δ-aminotransferase is essential for Arginine Catabolism but not for Proline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ornithine δ-aminotransferase: An enzyme implicated in salt tolerance in higher plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ornithine aminotransferase - Wikipedia [en.wikipedia.org]

- 9. Overexpression of ornithine aminotransferase: consequences on amino acid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An enzymatic route to L-ornithine from arginine--activation, selectivity and stabilization of L-arginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evolution of D-amino acid oxidase inhibitors: From concept to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. alpha-keto-delta-Guanidinovaleric acid | C6H11N3O3 | CID 558 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Oxoarginine: A Technical Guide to its Chemical Properties and In Vitro Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoarginine, also known as α-keto-δ-guanidinovaleric acid, is a key intermediate in the metabolism of arginine.[1] As an alpha-keto acid derivative of the amino acid arginine, it plays a significant role in various biochemical pathways, including the D-arginine and D-ornithine metabolism and the arginine aminotransferase pathway. Elevated levels of this compound have been associated with certain metabolic disorders, such as argininemia, making its accurate quantification and understanding of its stability crucial for clinical diagnostics and research. This technical guide provides a comprehensive overview of the chemical properties and in vitro stability of this compound, along with detailed experimental protocols for its analysis.

Chemical Properties of this compound

This compound is a polar molecule containing a carboxylic acid group, a ketone group, and a guanidinium (B1211019) group. These functional groups dictate its chemical reactivity and physicochemical properties.

| Property | Value | Reference |

| IUPAC Name | 5-(diaminomethylideneamino)-2-oxopentanoic acid | [1] |

| Synonyms | 2-Ketoarginine, α-Keto-δ-guanidinovaleric acid, 5-Guanidino-2-oxovaleric acid | [1] |

| Molecular Formula | C6H11N3O3 | [1] |

| Molecular Weight | 173.17 g/mol | [1] |

| Canonical SMILES | C(CC(=O)C(=O)O)CN=C(N)N | [1] |

| pKa1 (Carboxylic Acid) | 2.92 (computed) | |

| pKa2 (Guanidinium Group) | ~12.5 (estimated based on arginine) | |

| Solubility in Water | Estimated to be soluble |

In Vitro Stability of this compound

The in vitro stability of this compound is influenced by factors such as pH, temperature, and the presence of enzymes. As an α-keto acid, it is susceptible to degradation, primarily through decarboxylation and oxidation.

| Condition | Stability Profile | Potential Degradation Products |

| Acidic pH | Generally more stable. | Minimal degradation. |

| Neutral to Alkaline pH | Prone to degradation. | Aldol condensation products, decarboxylation products. |

| Elevated Temperature | Degradation rate increases with temperature. | Decarboxylation and oxidation products. |

| Presence of Oxidizing Agents | Susceptible to oxidation. | Various oxidized derivatives. |

| Enzymatic Degradation | Can be metabolized by specific enzymes like guanidinobutyrase. | 2-Oxoornithine and urea.[2] |

Experimental Protocols

Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the in vitro stability of this compound under various conditions (e.g., different pH, temperature). The method involves derivatization of the α-keto acid to a fluorescent product, followed by quantification using reverse-phase HPLC.

1. Materials and Reagents:

-

This compound standard

-

1,2-diamino-4,5-methylenedioxybenzene (DMB)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Phosphate buffered saline (PBS)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

C18 reverse-phase HPLC column

2. Preparation of Solutions:

-

This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of HPLC-grade water.

-

Derivatization Reagent (DMB Solution): Prepare a solution of DMB in acidic medium as per established methods.

-

Buffers: Prepare buffers of desired pH values (e.g., pH 4, 7, 9) using appropriate buffer systems (e.g., acetate, phosphate, borate).

3. Stability Study Setup:

-

Prepare solutions of this compound at a final concentration of 100 µg/mL in the different pH buffers.

-

Incubate the solutions at various temperatures (e.g., 4°C, 25°C, 37°C).

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots of each solution for analysis.

4. Sample Derivatization:

-

To 100 µL of the sample, add 100 µL of the DMB derivatization solution.

-

Incubate the mixture at a specific temperature and time to allow for complete derivatization (e.g., 60°C for 1 hour).

-

Stop the reaction by adding a suitable quenching agent or by cooling the mixture.

5. HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with a small percentage of an acid like formic acid or trifluoroacetic acid for better peak shape).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the DMB derivative.

-

Quantification: Create a calibration curve using freshly prepared and derivatized this compound standards. Calculate the concentration of this compound remaining at each time point.

6. Data Analysis:

-

Plot the concentration of this compound versus time for each condition.

-

Determine the degradation rate constant (k) and the half-life (t½) of this compound under each condition by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Signaling and Metabolic Pathways

D-Arginine and D-Ornithine Metabolism

This pathway illustrates the conversion of D-Arginine to this compound.

References

- 1. High-performance liquid chromatographic determination of alpha-keto acids in human serum and urine using 1,2-diamino-4,5-methylenedioxybenzene as a precolumn fluorescence derivatization reagent. | Sigma-Aldrich [sigmaaldrich.com]

- 2. alpha-Ketoglutaric acid: solution structure and the active form for reductive amination by bovine liver glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological Concentrations of 2-Oxoarginine in Healthy Subjects: A Technical Guide

This technical guide provides an in-depth overview of the current scientific understanding of 2-Oxoarginine, also known as α-keto-δ-guanidinovaleric acid, with a focus on its physiological concentrations in healthy individuals. This document is intended for researchers, scientists, and professionals in drug development who are interested in the metabolism and potential roles of this arginine metabolite.

Introduction

This compound is a keto acid analog of the amino acid arginine. It is an intermediate in arginine metabolism and has been identified as a uremic toxin, with elevated levels observed in certain pathological conditions such as argininemia and chronic kidney disease[1]. Understanding its baseline physiological concentrations in healthy subjects is crucial for establishing reference ranges and for elucidating its role in both normal physiology and disease states. This guide summarizes the available quantitative data, outlines relevant experimental protocols, and illustrates its primary metabolic pathway.

Data Presentation: Physiological Concentrations

Quantitative data on the physiological concentrations of this compound in healthy subjects is limited. The available information is primarily for blood plasma/serum. At present, specific reference ranges for urinary concentrations in a healthy population have not been definitively established in the surveyed literature.

Table 1: Physiological Concentrations of this compound in the Blood of Healthy Adults

| Biospecimen | Concentration (µM) | Age Group | Sex | Notes | Reference |

| Blood | 0.145 ± 0.007 | Adult (>18 years) | Both | --INVALID-LINK-- | |

| Blood | 0.10 (0.035-0.20) | Adult (>18 years) | Both | --INVALID-LINK-- | |

| Blood | < 0.200 | Adult (>18 years) | Both | Limit of detection | --INVALID-LINK-- |

Experimental Protocols

General Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and specific for the quantification of low-abundance metabolites like this compound.

1. Sample Preparation (Plasma/Serum):

-

Protein Precipitation: To remove high-abundance proteins, a cold organic solvent such as acetonitrile (B52724) or methanol (B129727) (typically in a 3:1 or 4:1 ratio of solvent to sample) is added to the plasma or serum sample.

-

Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: The resulting supernatant containing the metabolites is carefully collected for analysis.

2. Derivatization (Optional but often necessary for 2-oxo acids):

-

To enhance chromatographic retention and detection sensitivity, 2-oxo acids are often derivatized. A common derivatizing agent is o-phenylenediamine (B120857) (OPD) or phenylhydrazine, which reacts with the α-keto group.

-

The reaction is typically carried out in an acidic buffer and may require heating. The resulting derivative is more stable and ionizes more efficiently.

3. Chromatographic Separation:

-

Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used for separation.

-

Column: A reversed-phase column (e.g., C18) is commonly employed.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used to achieve optimal separation.

4. Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive or negative mode is used to ionize the analyte.

-

Analysis: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the derivatized this compound) and a specific product ion generated by its fragmentation. This highly selective detection method minimizes interference from other matrix components.

-

Quantification: A stable isotope-labeled internal standard of this compound would be ideal for the most accurate quantification. If unavailable, a structurally similar keto acid can be used. A calibration curve is generated using standards of known concentrations to quantify the analyte in the biological samples.

Signaling and Metabolic Pathways

This compound is primarily known as a metabolite in the catabolism of arginine. It is formed from L-arginine through the action of an aminotransferase. There is currently limited evidence to suggest that this compound itself acts as a direct signaling molecule in specific pathways in healthy individuals. Its significance is more pronounced in pathological states where its accumulation contributes to toxicity.

Metabolic Pathway of this compound Formation

The following diagram illustrates the conversion of L-arginine to this compound.

References

2-Oxoarginine's Function in Cellular Signaling Pathways: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Oxoarginine, a key metabolite of arginine catabolism, is increasingly recognized for its potential role in cellular signaling, extending beyond its established function as a biomarker for argininemia and a component of uremic toxicity. While direct evidence detailing its specific signaling functions is still emerging, its accumulation in pathological states suggests a significant impact on crucial cellular pathways. This technical guide synthesizes the current understanding of this compound's involvement in cellular signaling, primarily through its contextual roles in argininemia and uremia. We will explore its potential influence on nitric oxide synthesis, mTOR signaling, and apoptosis, providing a framework for future research and therapeutic development. This document also outlines detailed experimental protocols and visualizes the discussed pathways to facilitate further investigation into the nuanced roles of this intriguing molecule.

Introduction

This compound, also known as α-keto-δ-guanidinovaleric acid, is a derivative of the amino acid arginine. Under normal physiological conditions, it is an intermediate in arginine metabolism. However, in disease states such as argininemia, a urea (B33335) cycle disorder caused by arginase-1 deficiency, and in chronic kidney disease where it is considered a uremic toxin, its concentration elevates significantly.[1][2] This accumulation is associated with neurological and other systemic pathologies, pointing towards a bioactive role for this compound that may involve the modulation of cellular signaling pathways.[2][3] This guide will delve into the known and hypothesized signaling functions of this compound, providing a comprehensive resource for researchers in the field.

Arginine Metabolism and this compound Formation

Arginine is a semi-essential amino acid with diverse physiological roles, including protein synthesis, nitric oxide production, and urea cycle function.[4] The catabolism of arginine can proceed through various enzymatic pathways, one of which leads to the formation of this compound.

This compound in Pathophysiological Signaling

The primary contexts in which the signaling roles of this compound are implicated are argininemia and uremia.

Argininemia: A Model for this compound-Mediated Neuropathology

In argininemia, the deficiency of arginase 1 leads to the accumulation of arginine and its metabolites, including this compound.[2] The neurological symptoms, such as spasticity and cognitive impairment, are thought to be mediated, at least in part, by these accumulating compounds.[2][3]

4.1.1 Potential Impact on Nitric Oxide Signaling

Elevated arginine levels in argininemia can lead to excessive nitric oxide (NO) production by nitric oxide synthase (NOS).[2] While direct studies on this compound's effect on NOS are limited, its structural similarity to arginine suggests it could act as a competitive inhibitor or an alternative substrate, thereby dysregulating NO signaling.[5] Dysregulated NO signaling is known to contribute to neuronal damage through oxidative stress.[2]

4.1.2 mTOR Pathway Dysregulation

Arginine is a known activator of the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism.[4][6] It is plausible that this compound could interfere with the arginine-sensing mechanisms of the mTOR pathway, such as the CASTOR1 sensor, leading to aberrant mTOR signaling and contributing to the cellular dysfunction seen in argininemia.[7]

Uremic Toxicity: A Broader Perspective on this compound's Signaling Impact

As a uremic toxin, this compound contributes to the systemic pathology of chronic kidney disease.[8] Uremic toxins are known to induce oxidative stress and inflammation, and can interfere with various signaling pathways.[8][9]

4.2.1 Induction of Apoptosis

Uremic toxins can promote apoptosis in various cell types.[10] The accumulation of this compound could potentially trigger apoptotic pathways, contributing to tissue damage in chronic kidney disease. This could occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

References

- 1. L‐arginine homeostasis governs adult neural stem cell activation by modulating energy metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. clinmedjournals.org [clinmedjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nutrient Regulation of the mTOR Complex 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sensors for the mTORC1 pathway regulated by amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Uremic Toxins and Their Relation with Oxidative Stress Induced in Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Uremic Toxins and Protein-Bound Therapeutics in AKI and CKD: Up-to-Date Evidence - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2-Oxoarginine in Nitric Oxide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitric oxide (NO), a critical signaling molecule, is synthesized from L-arginine (B1665763) by a family of enzymes known as nitric oxide synthases (NOS). The regulation of NOS activity is paramount for maintaining physiological homeostasis, and its dysregulation is implicated in numerous pathological conditions. While the roles of established endogenous inhibitors like asymmetric dimethylarginine (ADMA) are well-documented, the influence of other L-arginine metabolites remains an active area of investigation. This technical guide delves into the potential role of 2-Oxoarginine, a product of L-arginine catabolism, in the modulation of nitric oxide synthesis. Drawing upon the established principles of NOS inhibition by arginine analogs, this document provides a comprehensive overview of the putative mechanisms of action, methodologies for experimental validation, and the broader implications for therapeutic development.

Introduction to Nitric Oxide Synthesis

Nitric oxide is a pleiotropic signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response.[1] Its synthesis is catalyzed by three distinct isoforms of nitric oxide synthase:

-

Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a crucial role in synaptic plasticity and neuronal communication.

-

Endothelial NOS (eNOS or NOS3): Expressed in the vascular endothelium, it is a key regulator of blood pressure and vascular tone.

-

Inducible NOS (iNOS or NOS2): Its expression is induced by inflammatory stimuli in various cell types, leading to the production of large amounts of NO as part of the immune response.

All three isoforms utilize L-arginine as the primary substrate, converting it to L-citrulline and NO in a reaction that requires molecular oxygen and NADPH as co-substrates.[2][3] The availability of L-arginine can be a rate-limiting factor for NO production.[4]

Arginine Metabolism and the Emergence of this compound

L-arginine is a semi-essential amino acid that serves as a precursor for the synthesis of not only nitric oxide but also urea, polyamines, proline, glutamate, and creatine.[5] The metabolic fate of L-arginine is governed by the interplay of several enzymes, including NOS and arginase. Arginase competes with NOS for their common substrate, L-arginine, hydrolyzing it to ornithine and urea.[6][7][8]

This compound, also known as 2-ketoarginine, is a metabolite of L-arginine catabolism. Its formation can occur through various metabolic pathways, and elevated levels have been observed in certain pathological conditions such as argininemia, a genetic disorder characterized by arginase deficiency. While its precise physiological roles are still being elucidated, its structural similarity to L-arginine suggests a potential interaction with enzymes that utilize L-arginine as a substrate, including nitric oxide synthase.

Postulated Role of this compound in NO Synthesis: A Competitive Inhibition Model

Given that the active sites of NOS isoforms are tailored to bind L-arginine, it is plausible that structurally similar molecules can act as competitive inhibitors. This principle is well-established for endogenous inhibitors like Asymmetric Dimethylarginine (ADMA) and N-Monomethyl-L-arginine (L-NMMA), which are products of protein methylation and degradation.[1]

Based on its structure as an alpha-keto acid derivative of arginine, this compound is hypothesized to function as a competitive inhibitor of all three NOS isoforms. It is proposed that this compound binds to the arginine-binding site of the NOS enzyme, thereby preventing the binding of the natural substrate, L-arginine, and consequently inhibiting the synthesis of nitric oxide.

To date, specific quantitative data on the inhibitory potency (IC50 or Ki values) of this compound against NOS isoforms is not extensively reported in the public domain. However, the inhibitory constants of known arginine-based NOS inhibitors provide a valuable reference for the potential efficacy of this compound.

Table 1: Inhibitory Constants (Ki) of Known Arginine-Based NOS Inhibitors

| Inhibitor | nNOS (nM) | eNOS (nM) | iNOS (nM) | Reference |

| L-NMMA | 50 | 200 | 500 | [9] |

| ADMA | >300,000 | - | >300,000 | [9] |

| L-NNA | 15 | - | 4400 | [10] |

| S-Methyl-L-thiocitrulline | 1.2 | 11 | 34 | [8] |

| S-Ethyl-L-thiocitrulline | 0.5 | 24 | 17 | [8] |

| S-Ethylisothiourea | 29 | 36 | 17 | [11] |

Note: The values presented are approximate and can vary based on experimental conditions.

Experimental Protocols for Assessing the Role of this compound

To validate the hypothesis of this compound as a NOS inhibitor and to quantify its effects, a series of well-established experimental protocols can be employed.

Nitric Oxide Synthase Activity Assay

The most direct method to assess the inhibitory potential of this compound is to measure its effect on the enzymatic activity of purified NOS isoforms or cell/tissue extracts containing NOS.

Principle: NOS activity can be determined by monitoring the conversion of L-arginine to L-citrulline or by measuring the production of NO's stable end products, nitrite (B80452) and nitrate (B79036).

Detailed Methodology (Citrulline Conversion Assay):

-

Enzyme Source: Utilize purified recombinant nNOS, eNOS, or iNOS, or prepare cell/tissue homogenates known to express the desired isoform.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing essential cofactors for NOS activity, including NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and calmodulin (for nNOS and eNOS).

-

Substrate and Inhibitor Preparation: Prepare solutions of radiolabeled L-arginine (e.g., [3H]L-arginine or [14C]L-arginine) and varying concentrations of this compound.

-

Assay Procedure:

-

In a microcentrifuge tube, combine the reaction buffer, the NOS enzyme source, and the desired concentration of this compound.

-

Initiate the reaction by adding the radiolabeled L-arginine.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a stop buffer (e.g., containing EDTA to chelate calcium for cNOS isoforms).

-

-

Separation of L-Citrulline:

-

Apply the reaction mixture to a cation-exchange resin column. The positively charged, unreacted L-arginine will bind to the resin, while the neutral L-citrulline will pass through.

-

-

Quantification:

-

Collect the eluate containing the radiolabeled L-citrulline.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of L-citrulline produced in the presence and absence of this compound.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the mechanism of inhibition (e.g., competitive), perform kinetic studies by varying the concentrations of both L-arginine and this compound and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.

-

Alternative Method (Griess Assay for Nitrite/Nitrate):

This colorimetric assay measures the accumulation of nitrite, a stable and oxidized product of NO.[12]

-

Follow a similar reaction setup as the citrulline assay, but use non-radiolabeled L-arginine.

-

After the incubation period, centrifuge the samples to pellet any protein.

-

To measure total nitrate and nitrite, first convert nitrate to nitrite using nitrate reductase.

-

Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Measure the absorbance at 540 nm using a spectrophotometer. The intensity of the color is proportional to the nitrite concentration.

Cell-Based Assays

To assess the effect of this compound in a more physiological context, cell-based assays can be performed using cell lines that endogenously express or are engineered to overexpress a specific NOS isoform.

Principle: Measure the production of NO in intact cells upon treatment with this compound.

Detailed Methodology:

-

Cell Culture: Culture appropriate cell lines (e.g., endothelial cells for eNOS, neuronal cells for nNOS, or cytokine-stimulated macrophages for iNOS).

-

Treatment: Treat the cells with varying concentrations of this compound for a specified duration.

-

NO Measurement:

-

Griess Assay: Collect the cell culture supernatant and perform the Griess assay as described above.

-

Fluorescent Probes: Use NO-sensitive fluorescent dyes, such as diaminofluorescein-2 diacetate (DAF-2 DA), to visualize and quantify intracellular NO production using fluorescence microscopy or a plate reader.[13]

-

-

Data Analysis: Compare the levels of NO production in treated versus untreated cells to determine the inhibitory effect of this compound.

Signaling Pathways and Logical Relationships

The interplay between L-arginine metabolism and NO synthesis is a complex network of interconnected pathways. Understanding these relationships is crucial for interpreting experimental data and predicting the physiological consequences of modulating this compound levels.

Caption: L-Arginine serves as a common substrate for both arginase and nitric oxide synthase (NOS). This compound, a metabolite of arginine catabolism, is hypothesized to act as a competitive inhibitor of NOS.

Caption: A logical workflow for the experimental validation of this compound as a nitric oxide synthase (NOS) inhibitor.

Implications for Drug Development

The identification and characterization of novel endogenous modulators of NO synthesis, such as this compound, hold significant promise for the development of new therapeutic strategies. Depending on its potency and isoform selectivity, this compound or its synthetic analogs could be explored for conditions where either inhibition or enhancement of NO production is desired.

-

Inhibition of NO Synthesis: In pathological conditions characterized by excessive NO production, such as septic shock or certain inflammatory diseases, selective iNOS inhibitors are sought after. If this compound demonstrates selectivity for iNOS, it could serve as a lead compound for the development of novel anti-inflammatory agents.

-

Modulation of NO Synthesis: Understanding the inhibitory profile of this compound across all NOS isoforms is crucial. Non-selective inhibition could have widespread physiological effects, while isoform-selective inhibition would offer more targeted therapeutic potential.

Conclusion

While the direct inhibitory effects of this compound on nitric oxide synthase have yet to be extensively quantified, its structural analogy to L-arginine provides a strong rationale for its role as a competitive inhibitor. The experimental protocols and conceptual frameworks outlined in this guide offer a clear path for researchers to investigate this hypothesis. A thorough understanding of the interaction between this compound and the various NOS isoforms will not only enhance our fundamental knowledge of NO biology but may also pave the way for the development of novel therapeutic agents targeting the L-arginine-NO pathway. Further research in this area is warranted to fully elucidate the physiological and pathological significance of this intriguing arginine metabolite.

References

- 1. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Arginine metabolism: nitric oxide and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. There is no direct competition between arginase and nitric oxide synthase for the common substrate l-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitric oxide biosynthesis, nitric oxide synthase inhibitors and arginase competition for L-arginine utilization | Semantic Scholar [semanticscholar.org]

- 9. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective inhibition of constitutive nitric oxide synthase by L-NG-nitroarginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties [article.sapub.org]

- 12. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]

- 13. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

2-Oxoarginine Accumulation in Argininemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Argininemia, an autosomal recessive disorder, arises from a deficiency in the arginase-1 (ARG1) enzyme, the final step in the urea (B33335) cycle. This enzymatic block leads to a significant accumulation of arginine in bodily fluids. While hyperammonemia can occur, it is often less severe than in other urea cycle disorders. A key pathological feature of argininemia is the accumulation of various guanidino compounds, which are derivatives of arginine. Among these, 2-oxoarginine (also known as α-keto-δ-guanidinovaleric acid) is a significant metabolite implicated in the severe neurological symptoms characteristic of the disease, including progressive spasticity and cognitive impairment. This technical guide provides an in-depth overview of this compound accumulation in argininemia, detailing the underlying biochemical pathways, quantitative data on metabolite levels, and comprehensive experimental protocols for its analysis.

Introduction to Argininemia and the Role of this compound

Arginase-1 deficiency disrupts the hydrolysis of arginine to ornithine and urea, leading to a cascade of metabolic disturbances.[1] The excess arginine is shunted into alternative catabolic pathways, resulting in the formation and accumulation of several guanidino compounds.[1][2] this compound, a keto acid derivative of arginine, is one such metabolite that has been identified in the urine, plasma, and cerebrospinal fluid (CSF) of patients with argininemia.[2][3][4] The accumulation of these compounds is thought to contribute significantly to the neurotoxicity observed in the disease, independent of the effects of hyperammonemia.[1]

Biochemical Pathway of this compound Formation

The primary route for this compound synthesis in the hyperargininemic state is through the action of an L-amino acid transaminase. This enzyme catalyzes the transfer of the alpha-amino group from arginine to an alpha-keto acid acceptor, such as pyruvate (B1213749) or alpha-ketoglutarate, yielding this compound and the corresponding amino acid (e.g., alanine (B10760859) or glutamate).

Quantitative Analysis of Metabolites in Argininemia

While specific quantitative data for this compound in a large cohort of argininemia patients versus controls is limited in the literature, existing studies consistently report elevated levels of arginine and other guanidino compounds. The following tables summarize available data.

Table 1: Blood Amino Acid Levels in Argininemia Patients Before and After Treatment

| Patient | Arginine (μmol/L) (Before) | Arginine (μmol/L) (After) | Citrulline (μmol/L) (Before) | Citrulline (μmol/L) (After) | Ornithine (μmol/L) (Before) | Ornithine (μmol/L) (After) |

| Case 1 | >1000 | 250-350 | 10-20 | 10-20 | 20-40 | 20-40 |

| Case 2 | >1000 | 200-300 | 10-20 | 10-20 | 20-40 | 20-40 |

| Case 3 | >1000 | 150-250 | <10 | <10 | <20 | <20 |

| Case 4 | >1000 | 200-300 | <10 | <10 | <20 | <20 |

| Case 5 | >1000 | 150-250 | <10 | <10 | <20 | <20 |

| Control Range | 53.6–133.6 | - | 17.1–42.6 | - | 31.3–104.7 | - |

Data adapted from a study on 5 patients with ARG1 deficiency in Japan.

Table 2: Guanidino Compound Concentrations in an Argininemia Patient

| Compound | Plasma Concentration | CSF Concentration | Urinary Excretion |

| α-Keto-δ-guanidinovaleric acid (GVA) | Elevated | - | Increased |

| N-α-acetylarginine (NAA) | Elevated | - | Increased |

| Argininic acid (ArgA) | Elevated | Elevated | Increased |

| Homoarginine | Elevated | Elevated | - |

| γ-Guanidinobutyric acid (GBA) | - | - | Increased |

| Guanidinosuccinic acid (GSA) | Not Detected | Not Detected | Not Detected |

Qualitative data from a case report of a patient with hyperargininemia.[4] Studies have shown that the levels of alpha-keto-delta-guanidinovaleric acid, argininic acid, and alpha-N-acetylarginine in blood and cerebrospinal fluid correlate with arginine levels.[3]

Experimental Protocols for this compound Analysis

The quantification of this compound and other guanidino compounds in biological matrices typically requires advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to the low concentrations and complex sample matrix.

Protocol 1: GC-MS Analysis of this compound (as α-Keto-δ-guanidinovaleric acid) with Derivatization

This protocol is a representative method for the analysis of α-keto acids, including this compound, in biological fluids.

1. Sample Preparation:

-

Deproteinization: To 100 µL of plasma or CSF, add 400 µL of ice-cold methanol. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

2. Derivatization:

-

Methoximation: To the dried residue, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Vortex and incubate at 60°C for 60 minutes. This step protects the keto group.

-

Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 60°C for 30 minutes. This step derivatizes the carboxylic acid group.

3. GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

Gas Chromatograph (GC) Conditions:

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For SIM, monitor characteristic ions for the derivatized this compound.

-

Protocol 2: LC-MS/MS Analysis of this compound and Other Guanidino Compounds